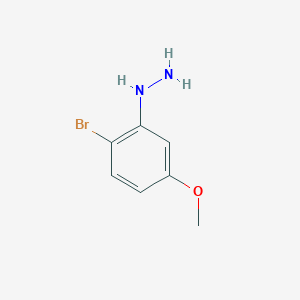

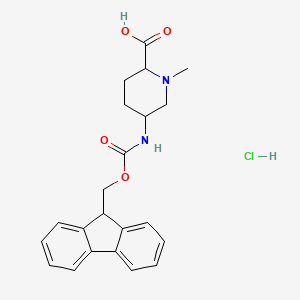

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide, or CFP2C, is an organic compound that has found a variety of applications in the scientific and medical fields. It is a heterocyclic compound, containing a five-membered ring with an amide group attached. CFP2C has been studied for its potential to act as a drug or therapeutic agent, with its ability to interact with different biological systems and potentially have beneficial effects. In addition, CFP2C has been used in research as a model compound for studying the effects of other drugs, as well as for its potential to be used as a reagent in organic synthesis.

Applications De Recherche Scientifique

Inhibitory Activity on Monoamine Oxidases

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is related to a class of compounds studied for their ability to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. While the specific compound of interest is not directly studied, related pyrrole derivatives have shown significant activity against MAO types A and B. This suggests potential applications in the treatment of neurological disorders where MAO inhibition is beneficial (Silvestri et al., 2003).

Anticancer Activity

Compounds structurally related to N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide have been synthesized and tested for their anticancer activity. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have exhibited cytotoxic effects against breast cancer cell lines, indicating the potential of these compounds in cancer research and therapy (Kelly et al., 2007).

Analytical Characterization and Identification

The accurate analytical characterization of chemical compounds, including those similar to N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide, is crucial for the development of pharmaceuticals. Studies have been conducted to identify and differentiate research chemicals, showcasing the importance of structural analysis in ensuring the correct identification of compounds for further research applications (McLaughlin et al., 2016).

Synthetic Methodologies

Research into synthetic methodologies for constructing pyrrole-based compounds, including those resembling N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide, has led to the development of new synthetic routes. These studies contribute to the broader field of organic synthesis, offering efficient ways to create complex molecules that can serve as pharmaceutical agents or research tools (Stájer et al., 2006).

Cytotoxicity and Biological Activity

The exploration of pyrrole derivatives for their cytotoxicity against cancer cells highlights the potential therapeutic applications of these compounds. Studies have demonstrated the ability of certain pyrrole-based molecules to inhibit the growth of various cancer cell lines, suggesting that derivatives of N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide might possess similar anticancer properties (Hassan et al., 2014).

Propriétés

IUPAC Name |

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-14-8-4-3-7-13(14)16(21)11-9-15(19-10-11)17(22)20-12-5-1-2-6-12/h3-4,7-10,12,19H,1-2,5-6H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYZKGCXMKORHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)

![ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809359.png)

![2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2809360.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide](/img/structure/B2809362.png)

![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)

![2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809368.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)

![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)